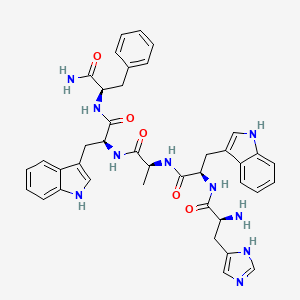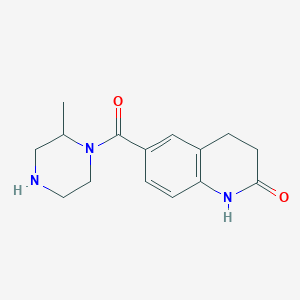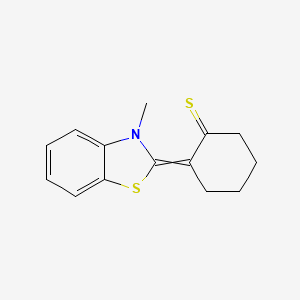
6-Allyl-2-chloro-5-methoxynaphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Allyl-2-chloro-5-methoxynaphthoquinone is an organic compound with the molecular formula C14H11ClO3 . It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Allyl-2-chloro-5-methoxynaphthoquinone typically involves the chlorination of 5-methoxynaphthoquinone followed by allylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the allylation step may involve the use of allyl bromide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Allyl-2-chloro-5-methoxynaphthoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Applications De Recherche Scientifique
6-Allyl-2-chloro-5-methoxynaphthoquinone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Allyl-2-chloro-5-methoxynaphthoquinone involves its interaction with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. This can lead to the generation of reactive oxygen species, which can induce oxidative stress and damage cellular components, ultimately leading to cell death. The molecular targets and pathways involved include mitochondrial electron transport chains and various redox-sensitive signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-methoxy-1,4-naphthoquinone
- 6-Methyl-2-chloro-5-methoxynaphthoquinone
- 6-Allyl-2-bromo-5-methoxynaphthoquinone
Uniqueness
6-Allyl-2-chloro-5-methoxynaphthoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl group enhances its reactivity and potential biological activities compared to other similar naphthoquinone derivatives .
Propriétés
Numéro CAS |
89414-71-1 |
|---|---|
Formule moléculaire |
C14H11ClO3 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
2-chloro-5-methoxy-6-prop-2-enylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H11ClO3/c1-3-4-8-5-6-9-12(14(8)18-2)11(16)7-10(15)13(9)17/h3,5-7H,1,4H2,2H3 |
Clé InChI |
LAFRWTOEDIMTLU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1C(=O)C=C(C2=O)Cl)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


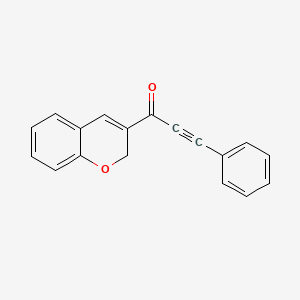
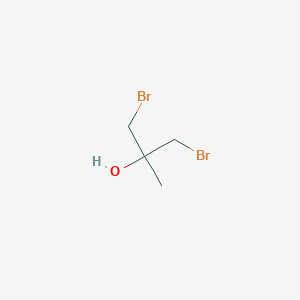

![N-Methoxy-N-methyl-N'-{4-[2-(naphthalen-1-yl)ethoxy]phenyl}urea](/img/structure/B14397924.png)
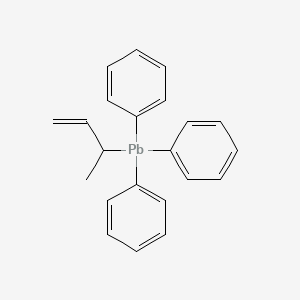
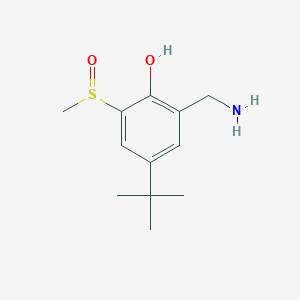
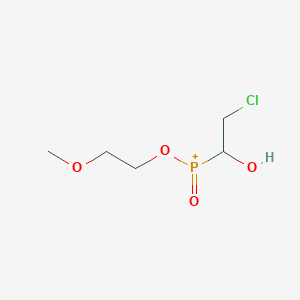
![Morpholine, 4-[2-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B14397956.png)
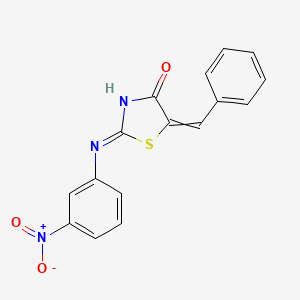
![[(5-tert-Butyl-2-methylidenecyclohexyl)methyl]benzene](/img/structure/B14397970.png)

